Tert-butyl 4-(5-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate
Description
Tert-butyl 4-(5-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate is a diazepane-based small molecule featuring a pyridine ring substituted with a cyano group at the 5-position. The tert-butyl carbamate group at the 1-position of the diazepane ring enhances steric protection and modulates solubility, making it a valuable intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors or other therapeutics where the nitrile group may act as a pharmacophore or hydrogen-bond acceptor .
Properties
IUPAC Name |
tert-butyl 4-(5-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)20-8-4-7-19(9-10-20)14-6-5-13(11-17)12-18-14/h5-6,12H,4,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEBEHOJOFYOIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate typically involves multi-step organic reactions
Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the Cyanopyridine Group: The cyanopyridine moiety can be introduced via a nucleophilic substitution reaction using a suitable pyridine derivative.
Esterification: The final step involves the esterification of the diazepane derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diazepane ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The cyanopyridine moiety can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are often employed.
Major Products
Oxidation: N-oxides of the diazepane ring.
Reduction: Primary amines derived from the nitrile group.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-(5-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its structural features make it a candidate for probing biological pathways and mechanisms.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism by which tert-butyl 4-(5-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate exerts its effects depends on its interaction with molecular targets. The cyanopyridine moiety can interact with nucleophilic sites on enzymes or receptors, while the diazepane ring can provide structural rigidity and specificity. These interactions can modulate biological pathways and influence cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a family of tert-butyl diazepane carboxylates with diverse heterocyclic substituents. Key analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison of Selected Diazepane Derivatives
Research and Development Implications
- Drug Discovery: The nitrile group in the target compound may mimic carbonyl groups in bioactive molecules, enabling interactions with protease or kinase active sites.
- Synthetic Utility: Brominated analogs () are pivotal in diversification strategies, while thiadiazole derivatives () expand heterocyclic libraries for high-throughput screening.
- Safety-Driven Design: The hydroxyphenyl analog’s toxicity () underscores the need for substituent-specific risk assessments in early-stage R&D.
Biological Activity
Tert-butyl 4-(5-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 302.37 g/mol. The compound features a tert-butyl group, a diazepane ring, and a cyanopyridine moiety, which contribute to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂N₄O₂ |
| Molecular Weight | 302.37 g/mol |
| CAS Number | 683274-60-4 |
| Purity | ≥95% |
| Physical Form | Yellow to Brown Solid |
Recent studies have indicated that this compound may exhibit several biological activities:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes such as acetylcholinesterase and β-secretase. These enzymes are critical in the pathogenesis of Alzheimer's disease (AD), where their inhibition could lead to reduced amyloid-beta aggregation, a hallmark of AD pathology .
- Neuroprotective Effects : The compound has shown potential neuroprotective effects in vitro. For example, it was found to improve cell viability in astrocytes exposed to amyloid-beta peptides, suggesting that it may help mitigate neurotoxicity associated with AD .
- Anti-inflammatory Properties : In studies involving inflammatory markers, compounds similar to this compound demonstrated the ability to reduce pro-inflammatory cytokines such as TNF-α in cell cultures treated with amyloid-beta .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
Case Study 1: Neuroprotection in Astrocytes
A study assessed the protective effects of a compound structurally similar to this compound on astrocyte cells subjected to amyloid-beta toxicity. The results indicated that treatment with this compound led to a significant increase in cell viability compared to untreated controls (62.98% vs. 43.78%) and reduced TNF-α production .
Case Study 2: Inhibition of Amyloidogenesis
Another study focused on the compound's ability to inhibit amyloidogenesis in vivo using a scopolamine-induced model of AD. Although the compound showed some efficacy in reducing amyloid-beta levels, it did not achieve statistical significance compared to established treatments like galantamine .
Q & A
Q. What are the primary synthetic routes for synthesizing Tert-butyl 4-(5-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate?
The compound is typically synthesized via multi-step reactions involving coupling reagents like HATU. For example, a tert-butyl-protected diazepane intermediate is reacted with a functionalized pyridine derivative under basic conditions (e.g., DIPEA in DCM). Purification via flash chromatography or recrystallization ensures high purity .
Q. How is structural characterization performed for this compound?
Characterization relies on LC-MS for molecular weight confirmation ([M+H]+ ion tracking) and NMR (1H/13C) for verifying substituent positions and stereochemistry. For instance, tert-butyl and pyridyl proton signals in 1H NMR distinguish backbone connectivity .
Q. What solvents and conditions are optimal for its solubility?
The compound shows moderate solubility in polar aprotic solvents (e.g., DCM, THF) and limited solubility in water. Solubility can be enhanced using co-solvents like methanol or DMSO, particularly for biological assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate by-product formation during synthesis?
By-product analysis (e.g., via TLC or HPLC) identifies impurities such as unreacted intermediates or deprotected diazepanes. Optimizing stoichiometry (1.1 eq. coupling reagent), temperature (0–25°C), and reaction time (30 min–4 h) minimizes side reactions. Catalyst screening (e.g., Pd-based systems for cross-coupling) may further improve efficiency .
Q. What computational methods are used to predict its interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding affinity to receptors like SARS-CoV-2 Mpro. Parameters include binding energy (ΔG) and hydrogen-bonding patterns with active-site residues. Pharmacophore modeling aligns the cyano-pyridyl group with target pockets .
Q. How do structural modifications (e.g., substituting the cyano group) alter pharmacological activity?
Replacing the cyano group with halogens (e.g., bromine in analogs like Tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)-1,4-diazepane-1-carboxylate) enhances antimicrobial activity but may reduce solubility. SAR studies using in vitro assays (MIC tests) and LogP calculations quantify these effects .
Q. What analytical techniques resolve contradictions in stability data under varying pH conditions?
Accelerated stability studies (40°C/75% RH) with HPLC monitoring reveal degradation products. For example, acidic conditions hydrolyze the tert-butyl carbamate, while basic conditions may cleave the diazepane ring. Mass spectrometry identifies degradation pathways .
Q. How is crystallographic data utilized to confirm its 3D structure?
Single-crystal X-ray diffraction (employing SHELX programs) resolves bond lengths and angles. ORTEP-3 visualizes thermal ellipsoids, confirming the diazepane chair conformation and pyridyl substituent orientation. CCDC deposition validates reproducibility .
Methodological Notes
- Synthetic Protocols : Always use anhydrous solvents and inert atmospheres (N2/Ar) to prevent hydrolysis of sensitive groups like tert-butyl carbamates .
- Purification : Gradient elution (hexane/EtOAc) in flash chromatography separates diazepane derivatives effectively .
- Safety : Handle with PPE (gloves, goggles) due to potential acute toxicity (H302/H312/H332 classifications) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
